N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride
Description
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride (CAS: 70922-37-1) is a piperidine-derived sulfonamide compound with the molecular formula C₈H₁₉ClN₂O₂S and a molecular weight of 242.77 g/mol . It features a methanesulfonamide group attached to a piperidin-4-yl ethyl backbone, which confers both hydrophilic (sulfonamide) and lipophilic (piperidine) properties. This structural duality makes it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCROSUHUNEDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608263 | |
| Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70922-37-1 | |
| Record name | Methanesulfonamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70922-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Alkylated or acylated derivatives of the piperidine ring.
Scientific Research Applications
Chemical Properties and Structure
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride has a molecular formula of C26H37Cl2N3O6S and a molecular weight of 590.6 g/mol. It is characterized by its piperidine moiety, which is crucial for its biological activity. The compound acts as a selective antagonist for the 5-HT4 receptor, exhibiting significant selectivity over other serotonin receptors and various other receptors, making it a valuable candidate for further research in neuropharmacology .
Neuropharmacology
The primary application of this compound lies in its role as a serotonergic antagonist. Its selectivity for the 5-HT4 receptor suggests potential therapeutic uses in treating gastrointestinal disorders and possibly cognitive dysfunctions associated with neurodegenerative diseases like Alzheimer's disease. Research indicates that compounds targeting the 5-HT4 receptor can enhance memory and learning processes .
Antimicrobial Activity
Recent studies have indicated that derivatives of sulfonamides, including this compound, exhibit antimicrobial properties against various pathogens. These compounds have been shown to possess bactericidal activity against Mycobacterium tuberculosis (Mtb), highlighting their potential in treating tuberculosis, especially multidrug-resistant strains .
Cancer Research
Compounds with piperidine structures are being explored for their anticancer properties. The incorporation of this compound into novel drug designs may enhance cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship studies suggest that modifications to the piperidine ring can significantly influence the anticancer activity of these compounds.
Case Study 1: Alzheimer's Disease
In a study investigating multifunctional compounds for Alzheimer's disease treatment, derivatives similar to this compound were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and promote neuroprotection. The findings indicated that such compounds could effectively reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby offering a dual therapeutic approach .
Case Study 2: Tuberculosis Treatment
Research conducted at the National Institute of Allergy and Infectious Diseases demonstrated that sulfonamide derivatives exhibited significant activity against Mtb in vitro. The study established minimum inhibitory concentrations (MICs) for various compounds, with some derivatives showing promising results against resistant strains of Mtb, indicating their potential as new therapeutic agents in tuberculosis management .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Neuropharmacology | Selective antagonist for 5-HT4 receptor; potential cognitive enhancer |
| Antimicrobial Activity | Effective against Mycobacterium tuberculosis; promising for resistant strains |
| Cancer Research | Potential anticancer properties; induces apoptosis and cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of structurally related piperidine sulfonamide derivatives:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride (Target) | 70922-37-1 | C₈H₁₉ClN₂O₂S | 242.77 | Ethyl linker between piperidine and sulfonamide |
| N-(Piperidin-4-yl)methanesulfonamide hydrochloride | 68996-26-9 | C₆H₁₅ClN₂O₂S | 214.71 | Direct sulfonamide attachment to piperidine |
| N-(Piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride | 1311313-96-8 | C₈H₁₅ClF₃N₂O₂S | 298.73 | Trifluoroethyl substitution on piperidine nitrogen |
| Dronedarone Hydrochloride | 141625-93-6 | C₃₁H₄₄N₂O₅S·HCl | 593.20 | Benzofuranyl and dibutylamino extensions |
Key Observations :
- Simpler Derivatives: The compound N-(Piperidin-4-yl)methanesulfonamide hydrochloride lacks the ethyl linker present in the target molecule, resulting in a lower molecular weight (214.71 vs.
- Fluorinated Analogues : The trifluoroethyl-substituted derivative (CAS 1311313-96-8) introduces fluorine atoms, enhancing lipophilicity and metabolic stability compared to the target compound .
- Complex Derivatives : Dronedarone hydrochloride (CAS 141625-93-6) exemplifies a structurally advanced analogue with extended aromatic and alkyl chains, enabling antiarrhythmic activity but increasing molecular complexity .
Physicochemical Properties
| Property | Target Compound | N-(Piperidin-4-yl)methanesulfonamide HCl | Trifluoroethyl Derivative |
|---|---|---|---|
| Molecular Weight | 242.77 | 214.71 | 298.73 |
| Polarity | Moderate (sulfonamide) | High (direct sulfonamide) | Low (fluorinated alkyl) |
| Storage Conditions | Unspecified | Sealed, dry at room temperature | Not reported |
| Regulatory Status | Limited safety data | No toxicity data available | No hazard classifications |
Insights :
- The ethyl linker in the target compound may improve membrane permeability compared to the simpler N-(Piperidin-4-yl)methanesulfonamide hydrochloride .
- Fluorinated derivatives (e.g., CAS 1311313-96-8) are likely more resistant to oxidative metabolism due to the strong C-F bonds, a feature absent in the target compound .
Pharmacological and Toxicological Comparisons
- Antiarrhythmic Applications : Dronedarone hydrochloride (CAS 141625-93-6) is clinically approved for arrhythmia treatment, whereas the target compound lacks documented therapeutic applications .
- Toxicity Gaps: None of the analogues, including the target compound, have comprehensive toxicity profiles. For example, 4-(Diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) lacks environmental impact data, a common issue among piperidine derivatives .
Biological Activity
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride is a compound with significant pharmacological potential, particularly noted for its biological activities. The compound has garnered attention due to its unique structural features, which include a piperidine ring and a methanesulfonamide moiety. This article will delve into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₈H₁₉ClN₂O₂S
- Molecular Weight : 242.77 g/mol
- Structure : Contains a piperidine ring substituted with an ethyl group and a methanesulfonamide group.
Biological Activity
This compound exhibits various biological activities, making it a candidate for drug development. Key areas of interest include:
- Pharmacological Effects : Research indicates that this compound may possess anti-inflammatory, analgesic, and potential antipsychotic properties. Its ability to interact with various biological targets enhances its therapeutic potential .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves several steps that highlight its synthetic versatility. Common methods include:
- Piperidine Ring Formation : Initial synthesis often starts with the formation of the piperidine ring.
- Substitution Reactions : The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.
These synthetic pathways are critical for modifying the compound to optimize its biological activity .
Case Studies and Research Findings
Recent studies have explored the pharmacological applications of this compound in various contexts:
- Anti-inflammatory Studies : In animal models, this compound has been shown to reduce inflammation markers significantly, indicating its potential as an anti-inflammatory agent.
- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems suggest possible applications in treating mood disorders and schizophrenia .
- Cytotoxicity Assessments : Comparative studies have demonstrated that this compound has lower cytotoxicity than other compounds in its class, making it a safer alternative for therapeutic use .
Table 2: Research Findings Overview
| Study Focus | Findings | Year |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammatory markers. | 2023 |
| Neuropharmacology | Potential efficacy in mood disorder treatments. | 2025 |
| Cytotoxicity | Lower cytotoxicity compared to similar compounds. | 2020 |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride in laboratory settings?
- Methodology : Follow OSHA Hazard Communication Standards (HCS) and GHS guidelines. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation (fume hoods) to avoid inhalation exposure. Store in a cool, dry place away from incompatible materials like strong oxidizers. Refer to SDS data for spill management and first-aid measures (e.g., rinse skin/eyes with water for 15 minutes if exposed) .
Q. How can researchers optimize the synthesis of this compound?
- Methodology : Adapt protocols from structurally similar compounds. For example, react piperidine derivatives with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodology : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Confirm identity via LC-MS (ESI+) or NMR (¹H/¹³C). For quantification, calibrate against a certified reference standard. Validate method parameters (e.g., LOD, LOQ) per ICH guidelines .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported toxicity data for piperidine-based methanesulfonamides?
- Methodology : Cross-reference multiple SDS and peer-reviewed studies (e.g., acute toxicity in rodents vs. in vitro assays). Conduct confirmatory assays under standardized conditions (OECD guidelines). For example, if acute oral LD₅₀ values vary, test the compound in a controlled murine model while controlling variables like diet, age, and administration route .
Q. What strategies mitigate degradation of this compound under stress conditions?
- Methodology : Perform forced degradation studies (ICH Q1A). Avoid basic environments (pH > 9), which hydrolyze sulfonamide bonds. Stabilize formulations using lyophilization or antioxidants (e.g., ascorbic acid). Monitor degradation products via stability-indicating HPLC methods .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Methodology : Modify the piperidine ring (e.g., substituents at C4) or methanesulfonamide group. Test analogs in target-specific assays (e.g., receptor binding, enzyme inhibition). Use computational tools (molecular docking, QSAR models) to predict binding affinity. Compare with analogs like dronedarone hydrochloride, where lipophilicity (log P) impacts efficacy .
Q. What chromatographic methods reduce organic solvent consumption while separating this compound from polar degradation products?
- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles to shorten run times. Use gradient elution (e.g., 10–90% acetonitrile in 5 minutes) to resolve polar impurities. Validate green chemistry metrics (e.g., E-factor) to minimize environmental impact .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?
- Methodology : Solubility varies with pH and counterion. Test the hydrochloride salt in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol). Use shake-flask or nephelometry for quantification. Compare results with PubChem data, noting discrepancies due to polymorphic forms or impurities .
Q. Why do some studies report negligible cytotoxicity, while others highlight risks of bioaccumulation?
- Methodology : Evaluate test systems (e.g., immortalized cell lines vs. primary cells). Assess bioaccumulation potential via log P (measured experimentally) and computational models (EPI Suite). Conduct long-term ecotoxicity studies (e.g., Daphnia magna assays) to reconcile differences .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
